Cas no 907973-01-7 (4,7-Diazaspiro[2.5]octan-8-one)
4,7-Diazaspiro[2.5]octan-8-one Chemical and Physical Properties
Names and Identifiers
-
- 4,7-diazaspiro[2.5]octan-8-one
- 4,7-DIAZA-SPIRO[2.5]OCTAN-8-ONE
- AB37186
- 907973-01-7
- EN300-1067786
- BS-44762
- DB-380106
- CS-0160915
- AKOS006287272
- MFCD07373478
- SCHEMBL12124472
- F53392
- C6H10N2O
- 4,7-Diazaspiro[2.5]octan-8-one
-
- Inchi: 1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9)
- InChI Key: FSLZGHJDIDSIPF-UHFFFAOYSA-N
- SMILES: O=C1C2(CC2)NCCN1
Computed Properties
- Exact Mass: 126.079312947 g/mol
- Monoisotopic Mass: 126.079312947 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 41.1
- Molecular Weight: 126.16
4,7-Diazaspiro[2.5]octan-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327653-1g |
4,7-diazaspiro[2.5]octan-8-one |
907973-01-7 | 95%+ | 1g |
$414 | 2021-08-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00943700-100mg |
4,7-Diazaspiro[2.5]octan-8-one |
907973-01-7 | 97% | 100mg |
¥850.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00943700-250mg |
4,7-Diazaspiro[2.5]octan-8-one |
907973-01-7 | 97% | 250mg |
¥1276.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00943700-1g |
4,7-Diazaspiro[2.5]octan-8-one |
907973-01-7 | 97% | 1g |
¥3186.0 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1244190-100mg |
4,7-DIAZA-SPIRO[2.5]OCTAN-8-ONE |
907973-01-7 | 97% | 100mg |
$170 | 2024-06-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0262-1g |
4,7-Diazaspiro[2.5]octan-8-one |
907973-01-7 | 95% | 1g |
$326 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VR693-200mg |
4,7-Diazaspiro[2.5]octan-8-one |
907973-01-7 | 97% | 200mg |
1043.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VR693-50mg |
4,7-Diazaspiro[2.5]octan-8-one |
907973-01-7 | 97% | 50mg |
417.0CNY | 2021-07-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100047-100MG |
4,7-diazaspiro[2.5]octan-8-one |
907973-01-7 | 95% | 100MG |
¥ 712.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100047-250MG |
4,7-diazaspiro[2.5]octan-8-one |
907973-01-7 | 95% | 250MG |
¥ 1,135.00 | 2023-04-13 |
4,7-Diazaspiro[2.5]octan-8-one Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4,7-Diazaspiro[2.5]octan-8-one
Introduction to 4,7-Diazaspiro[2.5]octan-8-one (CAS No. 907973-01-7) and Its Emerging Applications in Chemical Biology
4,7-Diazaspiro[2.5]octan-8-one, identified by the chemical identifier CAS No. 907973-01-7, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its intriguing pharmacological properties and potential therapeutic applications. The compound belongs to the spirocyclic class of molecules, characterized by a rigid bicyclic system formed by the fusion of two rings, with the presence of nitrogen atoms at specific positions enhancing its biological relevance. This introduction explores the molecular architecture, synthetic pathways, and recent advancements in the research and application of 4,7-Diazaspiro[2.5]octan-8-one, emphasizing its role in drug discovery and molecular targeting.
The molecular framework of 4,7-Diazaspiro[2.5]octan-8-one consists of an eight-membered spirocyclic core, where a nitrogen-containing azacycloheptane ring is connected to a cyclopentane ring through an oxygen atom at the 8-position. The presence of two nitrogen atoms at the 4- and 7-positions introduces fundamental polarity and reactivity to the molecule, making it a versatile scaffold for medicinal chemistry modifications. This structural motif has been recognized for its ability to interact with biological targets in a highly specific manner, which is crucial for developing novel therapeutic agents.
The synthesis of 4,7-Diazaspiro[2.5]octan-8-one involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. One of the most prominent synthetic routes involves the spirocyclization of a suitable precursor, often derived from aziridine derivatives or nitrones, followed by functional group interconversions to introduce the necessary oxygen and nitrogen atoms at strategic positions. Recent advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing the reliance on hazardous reagents and minimizing waste generation.
In recent years, 4,7-Diazaspiro[2.5]octan-8-one has been extensively studied for its potential as a pharmacological tool in various disease models. Its unique structural features make it an attractive candidate for modulating enzyme activity and receptor binding. For instance, preliminary studies have suggested that this compound exhibits inhibitory effects on certain kinases and proteases implicated in cancer progression. The spirocyclic core provides rigidity, which can enhance binding affinity to target proteins, while the nitrogen-rich environment allows for hydrogen bonding interactions that are critical for drug-receptor specificity.
Furthermore, the versatility of 4,7-Diazaspiro[2.5]octan-8-one as a scaffold has led to its incorporation into libraries of compounds designed for high-throughput screening (HTS) campaigns. Researchers have leveraged this molecule to identify novel bioactive entities with therapeutic potential against neurological disorders, inflammatory diseases, and infectious pathogens. The ability to modify various functional groups on the spirocyclic core allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability, making it an invaluable asset in drug discovery pipelines.
Recent publications highlight the use of 4,7-Diazaspiro[2.5]octan-8-one derivatives in preclinical models as probes to investigate signaling pathways relevant to human health and disease. For example, researchers have utilized analogs of this compound to dissect the role of specific kinases in tumor growth and metastasis. The structural integrity provided by the spirocyclic system ensures that these derivatives maintain binding affinity while allowing for selective modulation of biological activity. Such studies not only contribute to our understanding of disease mechanisms but also pave the way for developing next-generation therapeutics.
The growing interest in 4,7-Diazaspiro[2.5]octan-8-one has also spurred innovation in computational chemistry approaches to predict its behavior in biological systems. Molecular modeling techniques have been employed to simulate interactions between this compound and potential targets such as G-protein coupled receptors (GPCRs) and nuclear receptors (NRs). These simulations have provided insights into how structural modifications can enhance binding affinity and selectivity, guiding experimental efforts toward more effective drug candidates.
From a regulatory perspective, 4,7-Diazaspiro[2.5]octan-8-one (CAS No. 907973-01-7) is classified as a research chemical intended for laboratory use under controlled conditions. Its handling requires adherence to standard safety protocols to ensure worker protection while maintaining its integrity for experimental purposes. As research into this compound progresses, efforts are being made to streamline regulatory pathways to facilitate its transition from academic research into clinical development programs.
The future prospects of 4,7-Diazaspiro[2.5]octan-8-one are promising, with ongoing studies exploring its role in modulating complex biological processes beyond traditional drug targets. Advances in biocatalysis and green chemistry may further optimize its synthesis while reducing environmental impact. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible therapeutic solutions that address unmet medical needs.
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